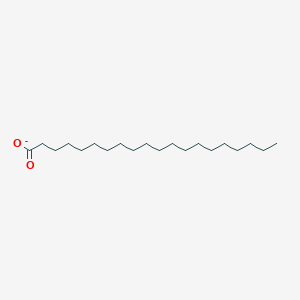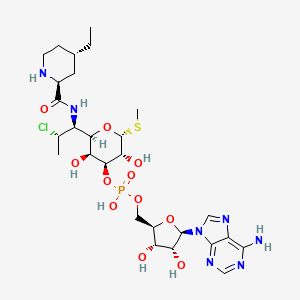
(R)-4-dehydropantoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-4-dehydropantoic acid is the 4-dehydro derivative of (R)-pantoic acid. It is a 2-hydroxy monocarboxylic acid and an aldehyde. It derives from a (R)-pantoic acid. It is a conjugate acid of a (R)-4-dehydropantoate.
Wissenschaftliche Forschungsanwendungen
Phytoremediation Enhancement
(R)-4-dehydropantoic acid is associated with the phytoremediation process. Germaine et al. (2006) described the inoculation of plants with genetically tagged bacterial endophytes that naturally possess the ability to degrade harmful compounds. These inoculated plants demonstrated an enhanced capability to remove such compounds from the soil, reducing their accumulation in aerial tissues and demonstrating the utility of bacterial endophytes in improving phytoremediation of contaminated substrates (Germaine et al., 2006).
Protein Modification Probing
Xu and Chance (2007) highlighted the significance of (R)-4-dehydropantoic acid in probing structural proteomics through the modification of proteins. This process involves the hydroxyl radical-mediated modification of proteins, indicating the compound's role in understanding and mapping protein structures (Xu & Chance, 2007).
Substrate Specificity in Dehydration Reactions
Zhang and van der Donk (2007) explored the substrate specificity of lacticin 481 synthetase in dehydration reactions, indicating the potential of (R)-4-dehydropantoic acid in such enzymatic processes. The study revealed the synthetase's ability to convert various threonine analogs into corresponding dehydroamino acids, showcasing the compound's relevance in synthetic applications and lantibiotic engineering (Zhang & van der Donk, 2007).
Eigenschaften
Molekularformel |
C6H10O4 |
|---|---|
Molekulargewicht |
146.14 g/mol |
IUPAC-Name |
(2R)-2-hydroxy-3,3-dimethyl-4-oxobutanoic acid |
InChI |
InChI=1S/C6H10O4/c1-6(2,3-7)4(8)5(9)10/h3-4,8H,1-2H3,(H,9,10)/t4-/m0/s1 |
InChI-Schlüssel |
HVMPYIKTQSOMHA-BYPYZUCNSA-N |
Isomerische SMILES |
CC(C)(C=O)[C@H](C(=O)O)O |
SMILES |
CC(C)(C=O)C(C(=O)O)O |
Kanonische SMILES |
CC(C)(C=O)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




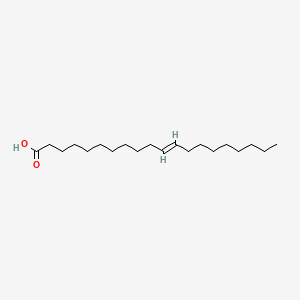
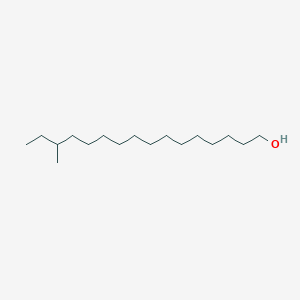
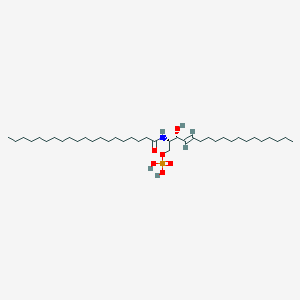
![N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide](/img/structure/B1238678.png)
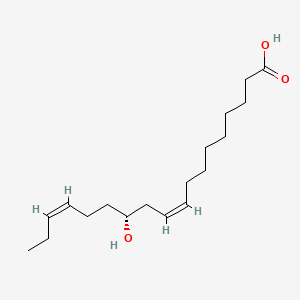
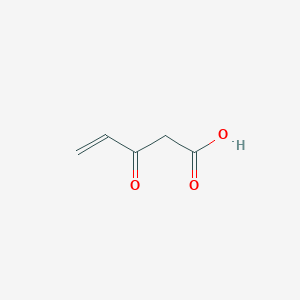
![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B1238684.png)


